1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its potential biological activities. This compound features a pyrazole ring fused to a pyrimidine moiety, with an isopropylphenyl substituent that may influence its pharmacological properties. The structure suggests potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
This compound can be synthesized through various methods, including cyclization reactions and functional group modifications. Research has highlighted its synthesis and biological evaluation, indicating its relevance in drug discovery and development.
The synthesis of 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be achieved through several methods:
The molecular structure of 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one features:
1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can participate in various chemical reactions:
Reactions typically require specific conditions such as temperature control and solvent choice to optimize yields. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times while improving product yields up to 98% .
The mechanism of action for compounds like 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one often involves:
In vitro studies have demonstrated that certain derivatives can inhibit RET protein kinase activity effectively at low concentrations (e.g., 100 nM) in breast cancer cell lines .
Relevant data includes melting points and solubility profiles which are critical for formulation development.
1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific applications:
This compound exemplifies the importance of pyrazolo derivatives in drug design and their potential therapeutic applications across various diseases.
Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases, enabling competitive binding at ATP sites of kinases and other enzymes. This bioisosteric property underpins their development as targeted therapeutics, exemplified by FDA-approved agents like Ibrutinib (a Bruton's tyrosine kinase inhibitor) [3] [4]. Early research focused on their synthesis via cyclocondensation reactions or nucleophilic aromatic substitution (SNAr) of dichloro intermediates, allowing modular functionalization at key positions (C4, C6, N1) [2]. The scaffold's versatility is demonstrated by diverse pharmacological applications:
Table 1: Key Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Compound | Primary Target | Key Structural Features | Therapeutic Area |
---|---|---|---|
Ibrutinib | BTK | 1-(4-Phenoxyphenyl)-4-amino substituent | Oncology (Lymphoma) |
Dinaciclib | CDK2 | N5-glycosyl moiety | Oncology (Trials) |
Compound 12b [1] | EGFR | Hydrazone linker, hydrophobic tail | Oncology (Solid Tumors) |
Compound 14 [4] | CDK2/Cyclin A2 | Thioglycoside at C2 position | Oncology (IC₅₀ 0.057 µM) |
The 1-(4-isopropylphenyl) group in 1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a critical pharmacophore element designed to enhance target affinity and selectivity:
Table 2: Impact of N1-Aryl Substitutions on Pyrazolo[3,4-d]pyrimidine Bioactivity
N1-Substituent | Target Kinase | Relative Potency | Key Effect |
---|---|---|---|
Phenyl | CDK2 | Baseline | Moderate hinge region binding |
4-Methylphenyl | CDK2 | ↑ 1.8x | Enhanced hydrophobic contact |
4-Isopropylphenyl | CDK2/EGFR | ↑ 3.5x | Optimal fit in hydrophobic pocket I |
4-Cyclohexylphenyl | CDK2 | ↓ 0.7x | Steric hindrance |
4-Phenoxyphenyl (Ibrutinib-like) | BTK | ↑ 5.2x | Extended reach to hydrophobic region II |
The 4(5H)-one (4-keto) tautomer is essential for the compound's interactions with kinase targets and physicochemical properties:
Table 3: Bioactivity Modulation by C4 Substituents on Pyrazolo[3,4-d]pyrimidines
C4 Substituent | Kinase Inhibitory IC₅₀ (µM) | H-Bond Capacity | logD₇.₄ |
---|---|---|---|
Chloro | 0.89 (CDK2) | Acceptor only | 2.8 |
Amino | 0.42 (CDK2) | Donor only | 1.6 |
4(5H)-One | 0.11 (CDK2) | Donor + Acceptor | 1.9 |
Methoxy | 1.56 (CDK2) | Acceptor only | 2.1 |
The strategic integration of the 1-(4-isopropylphenyl) group for hydrophobic targeting and the 4(5H)-one for directed hydrogen bonding establishes 1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a versatile template for developing kinase inhibitors with optimized binding and drug-like properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: